1-Butylnaphthalene

Vue d'ensemble

Description

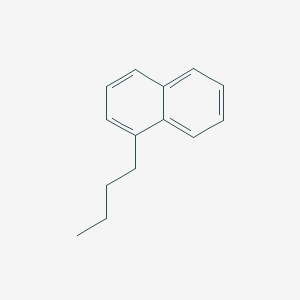

1-Butylnaphthalene is an organic compound with the molecular formula C₁₄H₁₆ . It is a derivative of naphthalene, where a butyl group is attached to the first carbon atom of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Butylnaphthalene can be synthesized through the alkylation of naphthalene with butyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of trifluoromethanesulfonic acid as a catalyst. This method provides high yields and selectivity for the desired product. The reaction conditions include maintaining a controlled temperature and pressure to optimize the conversion of naphthalene and butyl halides .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Butylnaphthalene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butylnaphthoquinones.

Reduction: It can be reduced to form butylnaphthalenes with different degrees of hydrogenation.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.

Major Products:

Oxidation: Butylnaphthoquinones.

Reduction: Various hydrogenated butylnaphthalenes.

Substitution: Nitrobutylnaphthalenes and sulfonated butylnaphthalenes.

Applications De Recherche Scientifique

Lubricating Oils

High-Performance Base Oils

1-Butylnaphthalene is widely utilized in the formulation of high-performance lubricating oils. Its unique properties, such as low volatility and excellent thermal stability, make it an ideal candidate for use as a base oil in industrial applications. Research indicates that alkyl naphthalenes, including this compound, exhibit superior anti-wear performance compared to traditional lubricants due to their ability to form protective films on metal surfaces .

Viscosity and Performance Characteristics

The viscosity of lubricants containing this compound can be tailored by adjusting the length and number of alkyl side chains. For instance, multi-butylnaphthalenes with varying alkyl chain lengths have been synthesized to optimize their performance characteristics. Studies show that increasing the number of alkyl chains enhances the lubricant's adhesion to surfaces, thereby improving load-bearing capacity and reducing friction .

Chemical Synthesis

Synthesis of Multi-Alkylnaphthalenes

this compound serves as a precursor in the synthesis of multi-alkylnaphthalenes through alkylation reactions. These compounds are significant in producing specialty chemicals and high-performance lubricants. The synthesis typically involves the reaction of naphthalene with butenes in the presence of catalysts such as triflic acid (TfOH), which facilitates the formation of branched alkyl chains .

Thermodynamic Properties

The thermodynamic properties of this compound have been extensively studied, providing insights into its stability and reactivity under different conditions. Data on potential energies and interactions within various alkyl naphthalenes reveal that cyclized forms of these compounds are thermodynamically more stable than their linear counterparts .

Biotransformation Studies

Environmental Impact Assessment

Recent studies have focused on the biotransformation of this compound by microbial communities. Research utilizing LC/ESI-MS/MS techniques has demonstrated that bacteria can effectively metabolize this compound, leading to potential applications in bioremediation efforts aimed at degrading environmental pollutants . Understanding the metabolic pathways involved provides valuable information for developing strategies to mitigate pollution from aromatic hydrocarbons.

Analytical Applications

Gas Chromatography Analysis

this compound is frequently analyzed using gas chromatography (GC) due to its distinct retention times compared to other naphthalene derivatives. The relationship between carbon chain length and retention time has been documented, allowing for precise identification and quantification in complex mixtures .

Mécanisme D'action

The mechanism by which 1-butylnaphthalene exerts its effects involves its interaction with various molecular targets. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of butylnaphthoquinones. In reduction reactions, it interacts with hydrogen gas in the presence of a catalyst to form hydrogenated products. The pathways involved in these reactions are influenced by the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

- 1-Methylnaphthalene

- 1-Ethylnaphthalene

- 1-Propylnaphthalene

Comparison: 1-Butylnaphthalene is unique due to the length of its butyl side chain, which influences its physical and chemical properties. Compared to 1-methylnaphthalene, 1-ethylnaphthalene, and 1-propylnaphthalene, this compound has a higher molecular weight and different reactivity patterns in substitution and oxidation reactions. This uniqueness makes it particularly valuable in applications requiring specific thermal and oxidative stability .

Activité Biologique

1-Butylnaphthalene (1-BN) is an organic compound categorized under the alkylnaphthalenes, characterized by a butyl group attached to a naphthalene ring. Its molecular formula is C_{14}H_{18}, and it has a molecular weight of approximately 184.2768 g/mol. This compound is primarily recognized for its hydrophobic properties and potential biological activities, particularly in pharmacological and environmental contexts.

This compound appears as a colorless liquid with a characteristic odor reminiscent of naphthalene. It is soluble in organic solvents but insoluble in water, which influences its behavior in biological systems and environmental applications.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antibacterial Properties : Studies suggest that 1-BN exhibits potential antibacterial activity against various bacterial strains, making it a candidate for further pharmacological exploration.

- Antifungal Activity : Similar to its antibacterial properties, 1-BN has shown promise in antifungal applications, indicating its utility in treating fungal infections.

- Biotransformation : The compound can be biotransformed by certain microorganisms, which suggests its role in environmental biodegradation processes. Notably, research involving the soil bacterium Sphingobium barthaii KK22 demonstrated that it could catabolize 1-BN, producing various metabolites through distinct biotransformation pathways. These pathways include aromatic ring-opening and alkyl chain-shortening reactions .

Biotransformation Pathways

A significant study utilized liquid chromatography electrospray ionization mass spectrometry (LC-ESI-MS) to investigate the catabolism of this compound. The research identified multiple catabolites produced during the microbial degradation process. Key findings include:

- Production of Distinct Catabolites : Targeted collision-induced dissociation (CID) analyses revealed unique fragmentation patterns indicative of specific bacterial catabolic processes. A total of twenty-two catabolites were proposed based on these analyses, contributing to the understanding of 1-BN degradation pathways .

- Environmental Implications : The study emphasized the importance of monitoring these biotransformation products in contaminated environments, particularly during oil spill biodegradation efforts .

Antimicrobial Activity Studies

In vitro studies have demonstrated the effectiveness of this compound against various microbial strains. For example:

- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibitory effects.

- Fungal Strains : Similar tests indicated antifungal activity against common pathogenic fungi, suggesting potential therapeutic applications in treating infections caused by these organisms.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Naphthalene | C_{10}H_{8} | Simple aromatic hydrocarbon; no alkyl substituents |

| 2-Butylnaphthalene | C_{14}H_{16} | Butyl group at position 2; different reactivity |

| 1-Pentylnaphthalene | C_{15}H_{18} | Longer alkyl chain; altered physical properties |

| 1-Hexylnaphthalene | C_{16}H_{20} | Increased hydrophobicity; potential for different applications |

This table illustrates how variations in alkyl side chains influence the physical and chemical properties of naphthalene derivatives, highlighting the distinctive features of this compound.

Propriétés

IUPAC Name |

1-butylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h4-6,8-11H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URGSMJLDEFDWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075019 | |

| Record name | Butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-89-5, 1634-09-9, 31711-50-9 | |

| Record name | 1-n-Pentylnaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001634099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031711509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-butylnaphtalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.